

# common HPLC problems and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

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# **HPLC Troubleshooting Center**

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

### **Pressure Issues**

Fluctuations or abnormal pressure readings are common indicators of problems within the HPLC system.

#### **FAQs**

· What is causing the high pressure in my HPLC system?

High backpressure is often due to a blockage in the system.[1][2] To identify the source of the blockage, it's recommended to systematically isolate different components.[1] Start by disconnecting the column and checking the pressure of the system without it. If the pressure returns to normal, the column is likely the cause of the high pressure.[1] If the pressure remains high without the column, the blockage is likely in the tubing, injector, or other system components.[2] Particulate buildup from samples or mobile phase, or precipitation of buffer salts, are common culprits.[1]

My HPLC system is showing low or no pressure. What should I do?







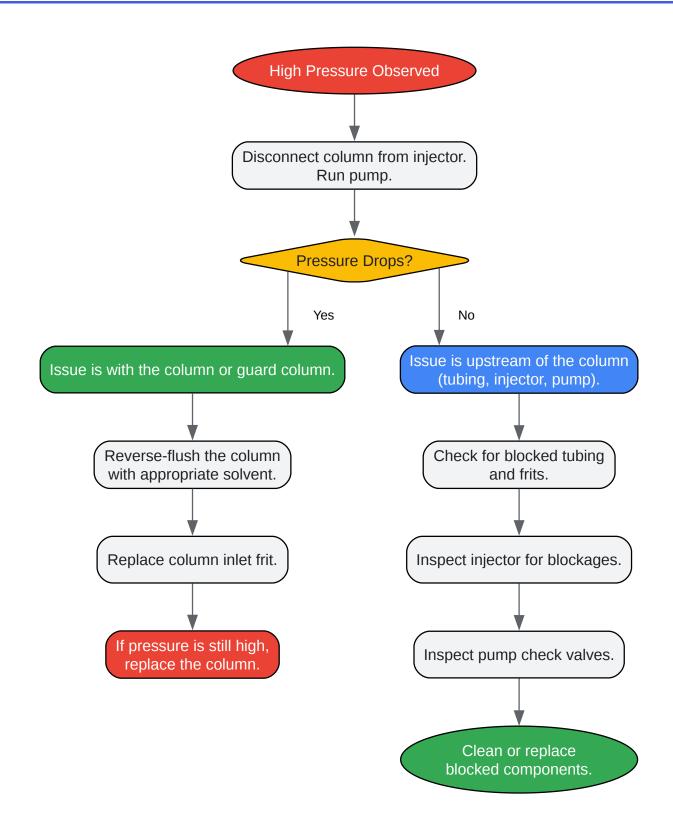
Low or no pressure in an HPLC system is typically a sign of a leak or an issue with the pump.[1] Check all fittings and connections for any signs of leaks.[2] Air bubbles in the pump head can also lead to low pressure.[1] Ensure your mobile phase is properly degassed and prime the pump to remove any trapped air.[2] A faulty pump seal can also be a cause of low pressure.[3]

Why is my HPLC system pressure fluctuating?

Pressure fluctuations are often caused by air in the pump, faulty check valves, or leaks in the system.[2][4] Degassing the mobile phase and purging the pump are the first steps to address this issue.[2] If the problem persists, inspecting and cleaning or replacing the check valves may be necessary.[2]

**Troubleshooting Workflow: High HPLC Pressure** 





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Caption: A logical workflow for diagnosing the cause of high pressure in an HPLC system.



## **Peak Shape Problems**

Deviations from the ideal symmetrical Gaussian peak shape can indicate a variety of issues with the column, mobile phase, or sample.

#### **FAQs**

What causes peak tailing in my chromatogram?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica surface.[5][6] Other potential causes include column overload, a void at the column inlet, or a blocked frit.[6] To address this, you can try adjusting the mobile phase pH, using an end-capped column, or reducing the sample concentration.[5][6]

Why are my peaks fronting?

Peak fronting can be a result of sample overload, where the sample concentration is too high for the column's capacity.[6][7] It can also be caused by poor sample solubility in the mobile phase or a collapsed column bed.[6][8] Reducing the injection volume or sample concentration is a common solution.[6][7]

My peaks are broad. What could be the reason?

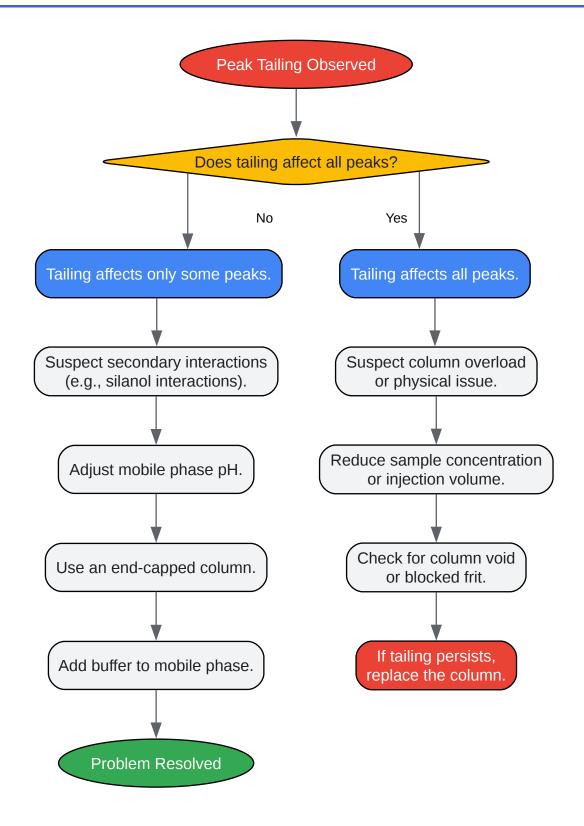
Peak broadening can be caused by a number of factors, including a loss of column efficiency, excessive dead volume in the system, or a slow injection speed.[5][9] Column degradation over time is a frequent cause.[5] Ensure that all tubing connections are secure and that the column is properly installed.[10]

What causes split peaks in HPLC?

Split peaks can be an indication of a partially blocked frit, a void in the column packing at the head of the column, or an injection solvent that is too strong and incompatible with the mobile phase.[6][11] If all peaks are splitting, the problem likely occurs before the column.[6]

## **Troubleshooting Workflow: HPLC Peak Tailing**





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Caption: A decision tree for troubleshooting the common issue of peak tailing in HPLC.



## **Retention Time Variability**

Consistent retention times are crucial for compound identification. Drifting or shifting retention times can compromise the accuracy of your analysis.

#### **FAQs**

Why are my retention times drifting?

Retention time drift can be caused by a variety of factors, including changes in mobile phase composition, temperature fluctuations, or a column that has not been properly equilibrated. [12] The gradual loss of stationary phase over time, especially when working at extreme pH values, can also lead to drift.[13]

My retention times have suddenly shifted. What is the cause?

A sudden shift in retention times is often due to an error in the system, such as an incorrectly prepared mobile phase or a change in flow rate.[13] A leak in the system can also cause a sudden change in retention times.[14]

How can I ensure reproducible retention times?

To ensure reproducible retention times, it is important to carefully control experimental conditions. This includes precise preparation of the mobile phase, using a column thermostat to maintain a constant temperature, and allowing sufficient time for the column to equilibrate with the mobile phase before starting an analysis.[12][14]

## **Baseline Issues**

A stable baseline is essential for accurate peak integration and quantification. Baseline noise, drift, or spikes can interfere with your results.

#### **FAQs**

What is causing baseline noise in my chromatogram?

Baseline noise can be caused by a number of factors, including air bubbles in the mobile phase or detector, a contaminated or failing detector lamp, or pulsations from the pump.[12]



[15] Using high-purity solvents and ensuring the mobile phase is properly degassed can help to reduce baseline noise.[12]

Why is my baseline drifting?

Baseline drift is often the result of changes in mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[12][16] Insufficient column equilibration can also lead to a drifting baseline.[12]

I am seeing sharp spikes in my baseline. What are they?

Sharp spikes in the baseline are typically caused by air bubbles passing through the detector or by electrical interference.[12] Particulates in the mobile phase or sample can also cause baseline spikes.[12]

## **Carryover and Ghost Peaks**

The appearance of unexpected peaks in a chromatogram can be due to carryover from previous injections or contaminants in the system.

#### **FAQs**

What are ghost peaks and where do they come from?

Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[17][18] They can be caused by impurities in the mobile phase, contamination from the HPLC system, or residual analytes from previous injections (carryover).[18][19]

How can I prevent carryover in my HPLC analysis?

To prevent carryover, it is important to have an effective needle wash procedure for the autosampler, using a solvent that can effectively remove all components of the sample.[20] [21] Regular cleaning and maintenance of the HPLC system, including the injector and column, are also crucial.[20][22]

How can I identify the source of ghost peaks?



To identify the source of ghost peaks, you can perform a series of blank injections.[19][23] If the ghost peaks appear in the blank injections, the source is likely the mobile phase or the HPLC system.[19] If the ghost peaks only appear after a sample injection, it is likely due to carryover.[18]

## **Data Presentation**

**Table 1: Properties of Common HPLC Solvents** 

Solvent	Polarity Index	Viscosity (cP at 20°C)	UV Cutoff (nm)
n-Hexane	0.1	0.31	195
Toluene	2.4	0.59	284
Dichloromethane	3.1	0.44	233
Isopropanol	3.9	2.30	205
Tetrahydrofuran (THF)	4.0	0.55	212
Ethyl Acetate	4.4	0.45	256
Acetonitrile	5.8	0.37	190
Methanol	5.1	0.60	205
Water	10.2	1.00	<190

Note: Data compiled from various sources.[24] Values can vary slightly depending on the source and measurement conditions.

## **Table 2: Typical HPLC Operating Pressures**



Column Type	Typical Particle Size (μm)	Typical Dimensions (ID x Length, mm)	Typical Operating Pressure (psi/bar)
Analytical	3 - 5	4.6 x 150, 4.6 x 250	1000 - 3000 / 69 - 207
Narrow-bore	3 - 5	2.1 x 50, 2.1 x 100	1500 - 4000 / 103 - 276
Preparative	5 - 10	21.2 x 250, 50 x 250	500 - 1500 / 34 - 103
UHPLC	< 2	2.1 x 50, 2.1 x 100	6000 - 15000 / 414 - 1034

Note: These are general ranges and can vary based on the specific column, mobile phase, and flow rate used.[1]

# Experimental Protocols General HPLC Column Cleaning Procedure

Regular column cleaning is essential to maintain performance and extend the column's lifetime. The following is a general procedure for cleaning a reversed-phase (C18, C8) column. Always consult the manufacturer's instructions for your specific column.

#### Materials:

- HPLC-grade water
- HPLC-grade methanol
- · HPLC-grade acetonitrile
- HPLC-grade isopropanol
- 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid (optional, for removing basic compounds)
- 0.1% Triethylamine or 0.1% Ammonia solution (optional, for removing acidic compounds)

#### Procedure:



- Disconnect the column from the detector to avoid contaminating the detector cell.[25]
- Reverse the column direction (backflush). This is generally more effective for removing strongly retained contaminants from the column inlet.[25]
- Wash with a series of solvents. Use a flow rate that is about half of the typical analytical flow rate.[26] A general solvent series for flushing a reversed-phase column is as follows. Flush with at least 10-20 column volumes of each solvent.
  - Mobile phase without buffer: To remove any precipitated buffer salts.[27]
  - 100% HPLC-grade water: To remove any remaining salts and polar contaminants.
  - 100% Acetonitrile or Methanol: To remove non-polar compounds.
  - 100% Isopropanol: A stronger organic solvent to remove highly retained non-polar compounds.[27]
- For specific contaminants:
  - To remove strongly adsorbed basic compounds, wash with a solvent mixture such as
     50:50 acetonitrile/water with 0.1% phosphoric acid or TFA.
  - To remove strongly adsorbed acidic compounds, wash with a solvent mixture such as
     50:50 acetonitrile/water with 0.1% triethylamine or ammonia.
- Re-equilibrate the column. After cleaning, flush the column with the intermediate solvent (e.g., isopropanol), then the mobile phase organic solvent, and finally with the initial mobile phase composition for at least 20-30 column volumes.
- Reconnect the column to the detector in the correct flow direction and check the performance by injecting a standard sample.

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